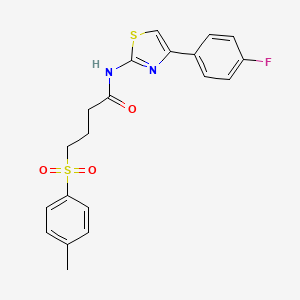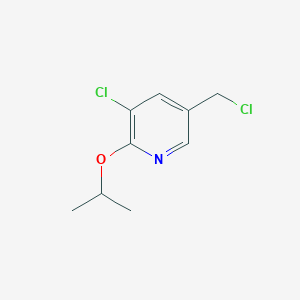
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and a morpholine group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one typically involves a multi-step process:
Formation of the Quinoline Intermediate: The synthesis begins with the preparation of the 6-methyl-2-morpholinoquinoline intermediate. This can be achieved through a series of reactions, including the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazolidinone Ring: The next step involves the formation of the thiazolidinone ring. This is usually accomplished by reacting a suitable thioamide with a halogenated ketone or aldehyde under reflux conditions.
Condensation Reaction: The final step is the condensation of the quinoline intermediate with the thiazolidinone derivative. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated that it may possess antimicrobial, antifungal, and anticancer activities. Researchers are investigating its mechanism of action and its potential to inhibit specific biological targets.
Medicine
In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and fungal infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
作用机制
The mechanism of action of (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s quinoline and thiazolidinone moieties are believed to play a crucial role in its binding affinity and specificity. By modulating the activity of these targets, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing cell death in cancer cells.
相似化合物的比较
Similar Compounds
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one: Similar structure with an ethyl group instead of a propyl group.
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one: Similar structure with a methyl group instead of a propyl group.
(Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one: Similar structure with a phenyl group instead of a propyl group.
Uniqueness
The uniqueness of (Z)-5-((6-methyl-2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets
属性
IUPAC Name |
(5Z)-5-[(6-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-6-24-20(25)18(28-21(24)27)13-16-12-15-11-14(2)4-5-17(15)22-19(16)23-7-9-26-10-8-23/h4-5,11-13H,3,6-10H2,1-2H3/b18-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRSALDKRYFQNV-AQTBWJFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CC3=C2)C)N4CCOCC4)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CC3=C2)C)N4CCOCC4)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B2388405.png)



![3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2388411.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2388412.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2388413.png)

![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)
![Methyl (E)-4-(9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decan-2-yl)-4-oxobut-2-enoate](/img/structure/B2388418.png)
![N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388419.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388420.png)

